2-Amino-5-formylnicotinonitrile
Description
2-Amino-5-formylnicotinonitrile (CAS: 1211525-18-6) is a pyridine derivative featuring a nitrile group at position 3, an amino group at position 2, and a formyl group at position 5 (Figure 1). The formyl group at the 5-position enables participation in condensation or nucleophilic addition reactions, making it valuable for constructing heterocyclic scaffolds or drug candidates .
Properties
IUPAC Name |
2-amino-5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-2-6-1-5(4-11)3-10-7(6)9/h1,3-4H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFOSXPTAPBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylnicotinonitrile typically involves multi-step reactions. One common method includes the reaction of 2-aminonicotinonitrile with formic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-formylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: 2-Amino-5-carboxynicotinonitrile.
Reduction: 2-Amino-5-aminomethylnicotinonitrile.
Substitution: 2-Amino-5-alkylnicotinonitrile or 2-Amino-5-acylaminonicotinonitrile
Scientific Research Applications
2-Amino-5-formylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-5-formylnicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular formulas, and applications of 2-Amino-5-formylnicotinonitrile and related compounds:
Reactivity and Functional Group Implications
- Formyl Group (CHO): Enhances electrophilicity at position 5, enabling reactions like Schiff base formation or Knoevenagel condensations. This distinguishes this compound from analogs with non-aldehyde substituents .
- Nitro Group (NO₂): In 6-Amino-5-nitropicolinonitrile, the electron-withdrawing nitro group may reduce aromatic ring reactivity but increase stability, favoring applications in high-energy materials or dyes .
- Bromo and Methoxy Groups: The bromine atom in 2-Amino-5-bromo-4-methoxynicotinonitrile facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group modulates electronic effects for targeted bioactivity .
- Trifluoromethyl (CF₃): In methyl 2-amino-5-(trifluoromethyl)nicotinate, the CF₃ group improves metabolic stability and lipophilicity, critical for drug candidates targeting membrane-bound enzymes .
Biological Activity
2-Amino-5-formylnicotinonitrile (CAS No. 1211525-18-6) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features both an amino and a formyl group, which may influence its interactions with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can act as a hydrogen bond donor, while the formyl group may participate in electrophilic reactions, influencing the compound's reactivity and binding affinity to biological targets.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation, potentially through apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for microbial growth inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 20 | 50 | 55 |
| 50 | 25 | 30 |
Enzyme Inhibition
A recent study evaluated the inhibitory effect of this compound on certain enzymes involved in metabolic pathways. The compound was found to inhibit the activity of xanthine oxidase, which is relevant for gout treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
